physicochemical properties of 5-Methoxy-1,2,3,4-tetrahydronaphthalene
physicochemical properties of 5-Methoxy-1,2,3,4-tetrahydronaphthalene
Introduction
5-Methoxy-1,2,3,4-tetrahydronaphthalene, a substituted tetralin derivative, is a pivotal structural motif in medicinal chemistry and organic synthesis. Its unique conformation, combining a saturated cyclohexane ring with a methoxy-substituted benzene ring, imparts a valuable set of physicochemical characteristics. This guide provides a comprehensive exploration of these properties, offering insights for researchers, scientists, and drug development professionals who utilize this compound as a key intermediate or molecular scaffold. Understanding these core attributes is paramount for predicting molecular behavior, designing synthetic routes, and optimizing its application in the development of novel chemical entities, particularly those targeting the central nervous system.[1]
Molecular Identity and Structural Characteristics
5-Methoxy-1,2,3,4-tetrahydronaphthalene is identified by the CAS Number 1008-19-1 .[2] Its molecular structure is foundational to its chemical behavior.
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// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C4a [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C8a [label="C"]; O [label="O", fontcolor="#EA4335"]; C_Me [label="CH₃", fontcolor="#34A853"];
// Position nodes C1 [pos="0,0!"]; C2 [pos="-1.2,-0.7!"]; C3 [pos="-1.2,-2.1!"]; C4 [pos="0,-2.8!"]; C4a [pos="1.2,-2.1!"]; C8a [pos="1.2,-0.7!"]; C5 [pos="2.4,-0!"]; C6 [pos="3.6,-0.7!"]; C7 [pos="3.6,-2.1!"]; C8 [pos="2.4,-2.8!"]; O [pos="2.4,1.4!"]; C_Me [pos="3.6,2.1!"];
// Define edges for bonds edge [len=1.5]; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C4a; C4a -- C8a; C8a -- C1;
// Aromatic ring bonds C4a -- C8; C8 -- C7; C7 -- C6; C6 -- C5; C5 -- C8a;
// Methoxy group C5 -- O; O -- C_Me;
// Dummy nodes for double bonds node [shape=none, label=""]; p1 [pos="1.8,-0.35!"]; p2 [pos="3.0,-0.35!"]; p3 [pos="3.0,-2.45!"]; p4 [pos="1.8,-2.45!"];
// Aromatic double bonds C5 -- p1 [style=invis]; p1 -- C8a [style=invis]; C6 -- C7 [style=solid]; C8 -- p4 [style=invis]; p4 -- C4a [style=invis]; } Caption: 2D Chemical Structure of 5-Methoxy-1,2,3,4-tetrahydronaphthalene.
The molecule consists of a bicyclic system where a benzene ring is fused to a hydrogenated cyclohexane ring. The methoxy group (-OCH₃) at the C5 position is a key functional group. As an electron-donating group, it significantly influences the electronic properties of the aromatic ring, directing electrophilic substitution primarily to the ortho and para positions and activating the ring towards such reactions. The saturated portion of the molecule provides a flexible, three-dimensional scaffold that is often exploited in drug design to achieve optimal binding with biological targets.
Core Physicochemical Properties
A summary of the key physicochemical data for 5-Methoxy-1,2,3,4-tetrahydronaphthalene is presented below. This data is essential for predicting its behavior in various chemical and biological systems, from reaction kinetics to pharmacokinetic properties.
| Property | Value | Source(s) |
| CAS Number | 1008-19-1 | [2][3] |
| Molecular Formula | C₁₁H₁₄O | [2] |
| Molecular Weight | 162.23 g/mol | [2] |
| Boiling Point | 271.7 °C at 760 mmHg | [1][4] |
| Density | 1.012 g/cm³ | [4] |
| Flash Point | 111.8 °C | [4] |
| LogP (Calculated) | 2.574 | [5] |
Note: LogP value is for the isomeric 6-Methoxy-1,2,3,4-tetrahydronaphthalene, but is expected to be very similar for the 5-methoxy isomer due to the identical atomic composition.
Spectroscopic Profile
The structural elucidation and confirmation of 5-Methoxy-1,2,3,4-tetrahydronaphthalene rely heavily on spectroscopic techniques. The expected spectral characteristics are as follows:
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¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for both the aromatic and aliphatic protons.
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Aromatic Protons: Three protons on the aromatic ring will appear as multiplets in the range of δ 6.6-7.2 ppm. The exact chemical shifts and coupling patterns are influenced by the electron-donating methoxy group.
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Methoxy Protons: A sharp singlet corresponding to the three protons of the methoxy group will be observed around δ 3.8 ppm.
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Aliphatic Protons: The eight protons on the saturated ring will produce complex multiplets. The benzylic protons (at C1 and C4) typically appear further downfield (around δ 2.7-2.8 ppm) compared to the other aliphatic protons (at C2 and C3, around δ 1.8-1.9 ppm) due to the proximity of the aromatic ring.[6]
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show 11 distinct signals.
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Aromatic Carbons: Six signals will be present in the aromatic region (δ 110-160 ppm). The carbon attached to the methoxy group (C5) will be significantly downfield, while other ring carbons will have shifts determined by their position relative to the substituents.
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Methoxy Carbon: The carbon of the methoxy group will appear as a distinct signal around δ 55 ppm.
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Aliphatic Carbons: Four signals corresponding to the saturated ring carbons will be observed in the upfield region (δ 20-30 ppm).[6]
-
-
Infrared (IR) Spectroscopy: The IR spectrum is useful for identifying key functional groups.
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C-O Stretching: A strong, characteristic band for the aryl-alkyl ether linkage will be observed in the region of 1250-1200 cm⁻¹.
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Aromatic C-H Stretching: Signals will appear just above 3000 cm⁻¹.
-
Aliphatic C-H Stretching: Signals will appear just below 3000 cm⁻¹.
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Aromatic C=C Stretching: Medium to weak bands will be present in the 1600-1450 cm⁻¹ region.[7]
-
-
Mass Spectrometry: In mass spectrometry, the compound will exhibit a molecular ion peak (M⁺) at m/z = 162. The fragmentation pattern is typically dominated by the loss of fragments from the aliphatic ring and the methoxy group, with a prominent fragment often resulting from benzylic cleavage.
Solubility, Partitioning, and Stability
The lipophilicity of a compound, often quantified by the octanol-water partition coefficient (LogP), is a critical determinant of its behavior in drug development. With a calculated LogP of approximately 2.57, 5-Methoxy-1,2,3,4-tetrahydronaphthalene is a moderately lipophilic compound.[5] This suggests it has good solubility in common organic solvents like ethanol, acetone, and dichloromethane, but very poor solubility in water.
This lipophilicity is a key parameter influencing its absorption, distribution, metabolism, and excretion (ADME) properties when incorporated into a larger drug molecule. A LogP in this range often correlates with good membrane permeability, a desirable trait for orally bioavailable drugs.[8]
For handling and storage, the compound should be kept in a tightly sealed container in a dry, cool place.[1][3] It is stable under normal conditions but, like other tetralin derivatives, can be susceptible to auto-oxidation at the benzylic positions over long periods, especially if exposed to air and light.
Experimental Protocol: Determination of LogP via Shake-Flask Method
The shake-flask method is the "gold standard" for experimentally determining the LogP value.[9] The causality behind this choice is its direct measurement of partitioning at equilibrium, providing a definitive value rather than a calculated estimate. This self-validating system ensures that the final measurement is a true reflection of the compound's intrinsic lipophilicity.
Methodology:
-
Phase Preparation: Prepare mutually saturated solvents by vigorously mixing n-octanol and a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4) for 24 hours and then allowing the phases to separate completely. This pre-saturation is critical to prevent volume changes during the experiment.
-
Sample Preparation: Prepare a stock solution of 5-Methoxy-1,2,3,4-tetrahydronaphthalene in n-octanol at a known concentration (e.g., 1 mg/mL).
-
Partitioning: In a glass vial, combine a precise volume of the saturated aqueous buffer and the saturated n-octanol (e.g., 5 mL of each). Add a small, precise volume of the compound's stock solution to the vial.
-
Equilibration: Seal the vial and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow the compound to partition between the two phases and reach equilibrium.[10]
-
Phase Separation: Centrifuge the vial to ensure a clean and complete separation of the n-octanol and aqueous layers.[10]
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Conclusion
5-Methoxy-1,2,3,4-tetrahydronaphthalene is a well-characterized molecule whose physicochemical properties make it an exceptionally useful building block in synthetic and medicinal chemistry. Its moderate lipophilicity, defined spectroscopic signature, and the activating nature of its methoxy group provide a solid foundation for the rational design of more complex molecules. The data and protocols presented in this guide serve as a critical resource for scientists, enabling a deeper understanding and more effective utilization of this versatile compound in research and development endeavors.
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